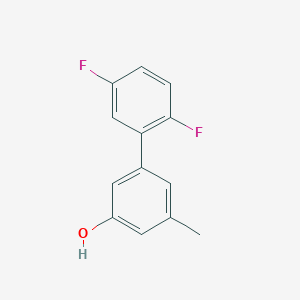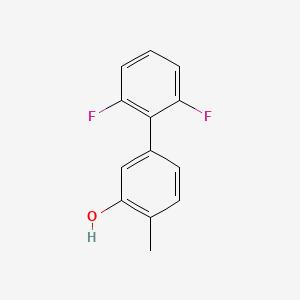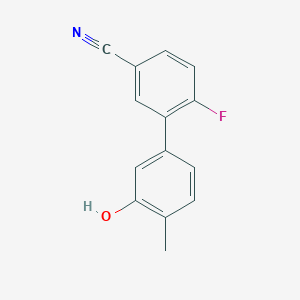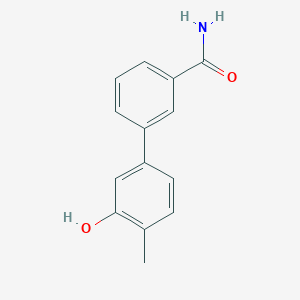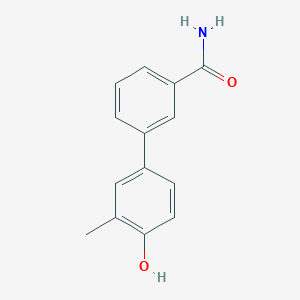
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% (MDMPP) is a synthetic compound composed of a benzene ring with a methyl group attached to the 2-position and a 3,4-methylenedioxyphenyl group attached to the 4-position. It is a white crystalline solid and is soluble in most organic solvents. MDMPP is a versatile compound with a wide range of applications in the fields of organic synthesis, drug discovery, and materials science.
科学研究应用
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been extensively studied and used in numerous scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as anti-inflammatory drugs and other pharmaceuticals. It has also been used in the synthesis of polymers and other materials. Additionally, 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been used in the preparation of catalysts and as a starting material in the synthesis of other compounds.
作用机制
The mechanism of action of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% is not fully understood. However, it is believed that 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been suggested that 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% may act as an antioxidant, potentially inhibiting the formation of reactive oxygen species.
Biochemical and Physiological Effects
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to reduce the expression of certain genes involved in inflammation, such as the genes encoding for pro-inflammatory cytokines.
实验室实验的优点和局限性
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is soluble in most organic solvents. Additionally, it is a versatile compound with a wide range of applications in the fields of organic synthesis, drug discovery, and materials science. However, there are some limitations to the use of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% in laboratory experiments. For example, it is a relatively unstable compound and can degrade over time. Additionally, it is not water-soluble and must be handled with caution.
未来方向
There are numerous potential future directions for research involving 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%. One potential direction is to further investigate the mechanisms of action of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%. Additionally, further research could be done to explore the potential therapeutic applications of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%, such as its potential use in the treatment of various diseases. Additionally, further research could be done to explore the potential uses of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% in the synthesis of novel compounds and materials. Finally, further research could be done to improve the stability of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% and to explore new methods of synthesis.
合成方法
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% can be synthesized using several different methods. The most commonly used method involves the reaction of 4-chloro-2-methylphenol with 3,4-methylenedioxyphenylmagnesium bromide in the presence of anhydrous aluminum chloride. This reaction yields 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% in a yield of 95%.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-6-10(2-4-12(9)15)11-3-5-13-14(7-11)17-8-16-13/h2-7,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFVBPCIWLCKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


